3-Methyl-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride
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Overview
Description
3-Methyl-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride is a chemical compound with a complex structure that includes a benzenesulfonyl chloride group, a morpholine ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride typically involves the reaction of 3-methyl-4-aminobenzenesulfonyl chloride with morpholine-4-carbonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding sulfonic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during substitution reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile are commonly used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding sulfonic acid.
Scientific Research Applications
3-Methyl-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-carbonylamino)benzenesulfonyl chloride: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylbenzenesulfonyl chloride: Lacks the morpholine-4-carbonylamino group, resulting in different chemical properties and applications.
Uniqueness
3-Methyl-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride is unique due to the presence of both the morpholine-4-carbonylamino group and the methyl group
Properties
IUPAC Name |
3-methyl-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-9-8-10(20(13,17)18)2-3-11(9)14-12(16)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVLEFBKZLYZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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